4-Octylbenzenethiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Octylbenzenethiol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting octylbenzene is then subjected to thiolation using thiourea and hydrogen peroxide to introduce the thiol group .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Octylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Alkanes (R-H).
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Octylbenzenethiol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 4-octylbenzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting cellular pathways and processes. The compound’s hydrophobic octyl group also influences its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Octylphenol: Similar structure but with a hydroxyl group instead of a thiol group.
4-Octylbenzoic acid: Contains a carboxyl group instead of a thiol group.
4-Octylbenzyl chloride: Features a benzyl chloride group instead of a thiol group.
Uniqueness
4-Octylbenzenethiol is unique due to its thiol group, which imparts distinct reactivity and interaction capabilities compared to other similar compounds. The thiol group allows for specific chemical modifications and interactions that are not possible with hydroxyl, carboxyl, or benzyl chloride groups.
Properties
CAS No. |
4527-48-4 |
---|---|
Molecular Formula |
C14H22S |
Molecular Weight |
222.39 g/mol |
IUPAC Name |
4-octylbenzenethiol |
InChI |
InChI=1S/C14H22S/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3 |
InChI Key |
FTZVZGXEBXVWMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)S |
Origin of Product |
United States |
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